2-Methoxy-7-azaspiro[3.5]nonane
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Overview
Description
2-Methoxy-7-azaspiro[3.5]nonane is a chemical compound with the molecular formula C9H17NO. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. For example, the reaction of 1,6-dibromohexane with methoxyamine can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
2-Methoxy-7-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of medicinal chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Similar in structure but lacks the methoxy group.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in place of the methoxy group.
Uniqueness
2-Methoxy-7-azaspiro[3.5]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other spirocyclic compounds and potentially useful in specific applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methoxy-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3 |
InChI Key |
YFHFIEDXFXLIDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CCNCC2 |
Origin of Product |
United States |
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